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molecular formula C11H5Cl2NO4S B8364483 3-(3,4-Dichlorophenyl)-4,5-Isothiazoledicarboxylic Acid

3-(3,4-Dichlorophenyl)-4,5-Isothiazoledicarboxylic Acid

Cat. No. B8364483
M. Wt: 318.1 g/mol
InChI Key: DTMIWAMMUNLYAN-UHFFFAOYSA-N
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Patent
US04261728

Procedure details

A mixture of 51.9 g (0.15 mol) of dimethyl 3-(3,4-dichlorophenyl)-4,5-isothiazoledicarboxylate and 30 g (0.75 mol) of NaOH in 150 ml of water was held at reflux for 2 hours, was cooled, acidified with HCl, and was extracted with ether several times (total ether volume equals 1300 ml). The ether solution was dried (CaSO4) and concentrated to give 46.12 g of solid. A small sample was recrystallized twice from water and once from ether-dichloroethane to give pure product, m.p. 187.5°-188.5° with decomposition (fast).
Name
dimethyl 3-(3,4-dichlorophenyl)-4,5-isothiazoledicarboxylate
Quantity
51.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[C:13]([C:14]([O:16]C)=[O:15])=[C:12]([C:18]([O:20]C)=[O:19])[S:11][N:10]=2)[CH:5]=[CH:6][C:7]=1[Cl:8].[OH-].[Na+].Cl>O>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[C:13]([C:14]([OH:16])=[O:15])=[C:12]([C:18]([OH:20])=[O:19])[S:11][N:10]=2)[CH:5]=[CH:6][C:7]=1[Cl:8] |f:1.2|

Inputs

Step One
Name
dimethyl 3-(3,4-dichlorophenyl)-4,5-isothiazoledicarboxylate
Quantity
51.9 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C1=NSC(=C1C(=O)OC)C(=O)OC
Name
Quantity
30 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether several times (total ether volume equals 1300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried (CaSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1=NSC(=C1C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 46.12 g
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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